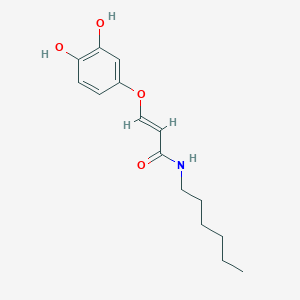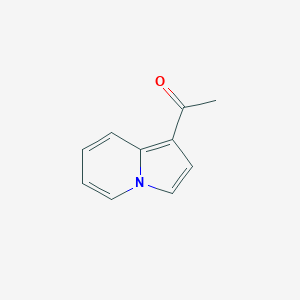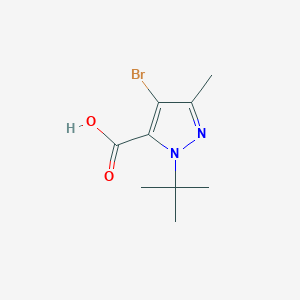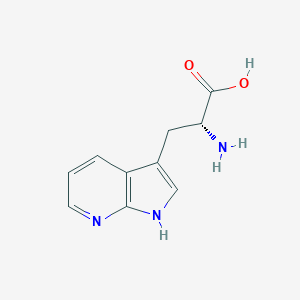
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide is an organic compound characterized by the presence of a dihydroxyphenoxy group and a hexylpropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide typically involves the reaction of 3,4-dihydroxyphenol with hexylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenoxy groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide involves its interaction with various molecular targets and pathways. The dihydroxyphenoxy group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenoxy group but differs in the acetic acid moiety.
N-Hexyl-3,4-dihydroxybenzamide: Similar structure but with a benzamide group instead of the propenamide moiety.
Uniqueness
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
136944-37-1 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+ |
InChI Key |
MXYVFUKMIZEIHC-CSKARUKUSA-N |
SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Isomeric SMILES |
CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















